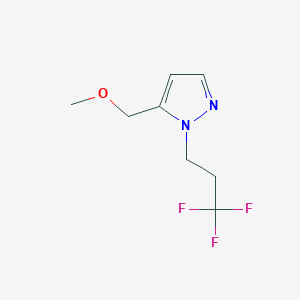

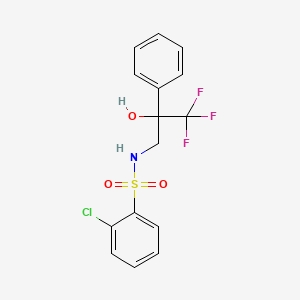

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

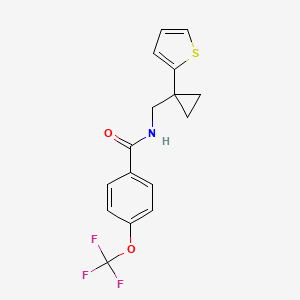

“2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as benzamides . The molecular formula is C15H13ClF3NO3S, with an average mass of 379.782 Da and a monoisotopic mass of 379.025665 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a carboxamido substituent . It also contains a trifluoromethyl group, which is a common feature in many pharmaceuticals .Scientific Research Applications

Development of Progesterone Receptor Antagonists

A study by Yamada et al. (2016) introduced a novel class of nonsteroidal progesterone receptor (PR) antagonists, utilizing benzenesulfonanilide derivatives. This research underscores the compound's potential in treating diseases like uterine leiomyoma and endometriosis, among others, by exploiting the benzenesulfonanilide structure as a new scaffold for PR antagonism. The research aimed to develop selective PR modulators, highlighting a significant application in reproductive health and oncology (Yamada et al., 2016).

Anticancer Activity

Żołnowska et al. (2016) synthesized and evaluated a series of benzenesulfonamide derivatives for their anticancer activities. The study demonstrated that certain analogs significantly inhibited the proliferation of human cancer cell lines, inducing apoptosis and showcasing potential as anticancer agents. This research reveals the compound's application in developing new therapeutic options for cancer treatment (Żołnowska et al., 2016).

Carbonic Anhydrase Inhibition

Nocentini et al. (2016) conducted a study on benzenesulfonamide derivatives incorporating triazole moieties, showing potent inhibition against human carbonic anhydrase isoforms. These findings are crucial for developing treatments for glaucoma and other conditions where carbonic anhydrase activity is implicated, presenting an application in ophthalmology and systemic disease management (Nocentini et al., 2016).

Synthetic Applications in Organic Chemistry

Familoni (2002) highlighted the role of benzenesulfonamide in directed metalation group (DMG) methodologies, showing its vast potential in arylsulfonamides' metalation and subsequent applications in heterocyclic synthesis. This application is essential for creating complex organic molecules, underlining the compound's significance in advancing synthetic organic chemistry (Familoni, 2002).

Future Directions

properties

IUPAC Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKHGFKEZNRHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B2451730.png)

![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)

![4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide](/img/structure/B2451743.png)